1-Cyclohexene-1-methanol

説明

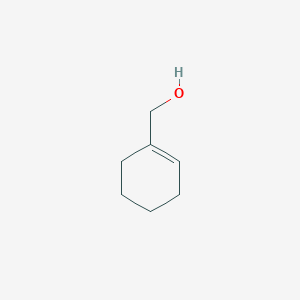

1-Cyclohexene-1-methanol (CAS 4845-04-9) is a cyclic alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. Its structure consists of a cyclohexene ring substituted with a hydroxymethyl (-CH₂OH) group at the 1-position. This compound is also known by synonyms such as 1-hydroxymethylcyclohexene and 3-methoxycyclohexene . It is utilized in flavoring agents, pharmaceuticals, and biomedical applications, such as wound dressing gels due to its bioactive properties .

特性

IUPAC Name |

cyclohexen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJOHGAEIAUULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964068 | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-04-9 | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohex-1-en-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8CX5P3XRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

In a representative procedure, 2,4,6-trimethylpyridine and chlorotrimethylsilane (TMSCl) are employed as co-reagents in tetrahydrofuran (THF) at 20°C under inert atmosphere. The titanium catalyst mediates the formation of a titanocene intermediate, which undergoes nucleophilic attack by a propargyl alcohol derivative to yield the target compound.

Key Parameters:

This method achieves high regioselectivity due to the steric and electronic effects imposed by the titanium center. The use of TMSCl ensures silylation of reactive hydroxyl groups, preventing undesired side reactions.

Grignard Reagent Addition

The Grignard reaction offers a versatile pathway to introduce hydroxymethyl groups onto cyclohexene scaffolds. This approach involves the generation of a cyclohexenylmagnesium bromide intermediate, followed by its reaction with formaldehyde.

Synthetic Protocol

-

Formation of Cyclohexenyl Grignard Reagent :

Cyclohexene is treated with bromine in the presence of a radical initiator to yield 1-bromocyclohexene. Subsequent reaction with magnesium in anhydrous diethyl ether generates the Grignard reagent. -

Addition to Formaldehyde :

The Grignard reagent reacts with formaldehyde at −78°C, followed by acidic workup to produce this compound.

Challenges and Optimizations:

-

Regioselectivity : Competing addition pathways may lead to byproducts. Employing bulky ligands or low temperatures minimizes secondary reactions.

-

Yield Enhancement : Quenching the reaction with ammonium chloride instead of water improves alcohol purity.

Hydroformylation-Reduction Strategy

Hydroformylation, followed by selective reduction, provides a scalable route to this compound. This method leverages transition metal catalysts to install formyl groups, which are subsequently reduced to hydroxymethyl groups.

Catalytic Systems and Conditions

Rhodium complexes, such as Rh(acac)(CO)₂, are preferred for their high activity and selectivity. The reaction is conducted under syngas (CO/H₂) at pressures of 10–50 bar and temperatures of 80–120°C.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroformylation | Rh(acac)(CO)₂, CO/H₂, 100°C | Cyclohexenecarbaldehyde |

| Reduction | NaBH₄, MeOH, 0°C | This compound |

Advantages:

-

Atom Economy : Direct incorporation of the hydroxymethyl group avoids multi-step functionalization.

-

Industrial Feasibility : Continuous-flow systems enable large-scale production with yields exceeding 85%.

Elimination-Hydration Approach

A two-step process involving elimination followed by hydration has been explored for synthesizing vinylic alcohols. This method is particularly effective when starting from substituted cyclohexanol derivatives.

Procedure Overview

Limitations:

-

Byproduct Formation : Competing carbocation rearrangements may lead to Zaitsev products.

-

Yield Optimization : Lower temperatures (0–25°C) and short reaction times mitigate degradation.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each synthetic route:

化学反応の分析

Types of Reactions: 1-Cyclohexene-1-methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone or cyclohexanecarboxylic acid.

Reduction: The compound can be reduced to cyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

Reduction: Cyclohexanol.

Substitution: Various substituted cyclohexene derivatives.

科学的研究の応用

Organic Synthesis

1-Cyclohexene-1-methanol serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation and reduction reactions allows for the formation of ketones, aldehydes, and cyclohexane derivatives. This versatility makes it valuable in synthetic organic chemistry for developing complex molecules.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Ketones/Aldehydes |

| Reduction | Cyclohexane Derivatives |

| Substitution | Substituted Cyclohexenes |

Research has indicated that this compound may possess biological activities that warrant further investigation. Studies focusing on its interactions with biological molecules suggest potential therapeutic properties, particularly in drug development. The compound's hydroxyl group facilitates hydrogen bonding, which is essential for enzyme interactions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its unique scent profile makes it a desirable ingredient in perfumery and cosmetic formulations. Additionally, it is explored as a potential solvent and reagent in various chemical processes.

Case Study 1: Catalytic Reactions

A study examined the catalytic activity of Zn-MOF-74 in the alcoholysis of cyclohexene oxide using methanol. The research demonstrated that this metal-organic framework (MOF) effectively catalyzed the reaction at elevated temperatures, achieving over 94% conversion within two days. This highlights the potential of this compound derivatives in facilitating catalytic processes .

Case Study 2: Safety Assessments

Safety assessments conducted on this compound have shown that it exhibits low toxicity levels under controlled conditions. For instance, acute dermal toxicity studies indicated minimal adverse effects at specified dosages . These findings are critical for its industrial use and regulatory compliance.

作用機序

The mechanism of action of 1-cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and the formation of intermediate species. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

類似化合物との比較

Structural and Functional Analogues

The following table compares 1-Cyclohexene-1-methanol with key structural analogues, highlighting differences in substituents, molecular properties, and applications:

Key Findings from Comparative Analysis

Structural Impact on Physical Properties :

- Volatility : The base compound (C₇H₁₂O) has lower molecular weight and higher volatility compared to substituted derivatives like α-Terpineol (C₁₀H₁₈O). The addition of methyl or isopropenyl groups increases hydrophobicity, reducing water solubility .

- Stereochemistry : Some derivatives, such as (S)-(-)-α-Terpineol (CAS 7785-53-7), exhibit enantiomer-specific biological activities, enhancing their utility in fragrances and medicines .

Biological and Industrial Applications: this compound, 4-(1-methylethenyl)- (Perilla alcohol) is prominent in food flavoring and exhibits antioxidant properties at concentrations as low as 0.56% in natural extracts . α-Terpineol demonstrates broad-spectrum antimicrobial activity, making it valuable in cosmetics and disinfectants . β-Cyclogeraniol is a key intermediate in synthesizing β-cyclocitral, a compound used in perfumes and flavorings due to its citrus-like aroma .

Natural Occurrence vs. Synthetic Production :

生物活性

Overview

1-Cyclohexene-1-methanol, also known as 4-(1-methylethenyl)-1-cyclohexen-1-ol, is an organic compound with the molecular formula C10H18O. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry, industrial applications, and environmental science.

- Molecular Formula : C10H18O

- Molecular Weight : 158.25 g/mol

- CAS Number : 536-59-4

The biological activity of this compound is primarily attributed to its hydroxymethyl group, which allows for hydrogen bonding and interaction with various biological molecules. This interaction can influence enzyme activity and receptor binding, potentially affecting biochemical pathways involved in metabolism and signaling processes .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and related cellular damage. A study assessing the antioxidant capacity of various compounds highlighted that this compound demonstrates significant radical scavenging activity .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

- Acute Toxicity : The compound has a median lethal dose (LD50) of approximately 2100 mg/kg in rats, indicating low acute oral toxicity .

- Skin Sensitization : In human maximization tests, the compound did not elicit significant irritation responses when applied under occlusion, suggesting a low potential for skin sensitization .

Study on Metabolic Pathways

A study investigated the metabolic pathways of this compound in rats. It was found that the compound undergoes allylic oxidation, primarily affecting the methyl groups attached to the cyclohexene ring. This metabolic transformation is critical for understanding its pharmacokinetics and potential therapeutic effects .

Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various pathogens. The results indicated that it possesses moderate antibacterial activity, making it a candidate for further investigation as a natural preservative or therapeutic agent .

Comparative Analysis

A comparison with similar compounds reveals unique biological properties attributed to the specific structure of this compound. The presence of the hydroxymethyl group differentiates it from other cyclohexene derivatives, influencing its reactivity and interaction with biological systems.

| Compound Name | Molecular Formula | LD50 (mg/kg) | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C10H18O | 2100 | Moderate | Moderate |

| Cyclohexanol | C6H12O | 3000 | Low | Low |

| α-Terpineol | C10H18O | 2000 | High | High |

Q & A

Q. What are the key physicochemical properties of 1-Cyclohexene-1-methanol, and how do they influence experimental design?

Answer: this compound (C₇H₁₂O) has a molecular weight of 112.17 g/mol , a boiling point of 134.02°C (calc.), and solubility of 1650 mg/L in water at 25°C . Its density is 0.9±0.1 g/cm³ , and the IUPAC Standard InChIKey is QBJOHGAEIAUULA-UHFFFAOYSA-N . These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (e.g., fractional distillation). The compound’s reactivity is influenced by its conjugated cyclohexene ring and hydroxymethyl group, making it prone to oxidation and electrophilic additions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂O | |

| Boiling Point | 134.02°C (calc.) | |

| Solubility in Water | 1650 mg/L (25°C) | |

| CAS Registry Number | 4845-04-9 |

Q. What synthetic methodologies are recommended for preparing this compound in laboratory settings?

Answer: A common approach involves allylic oxidation or rearrangement of precursor compounds . For example, (+)-Perillyl alcohol (a derivative) is synthesized via palladium(0)-mediated isomerization of allylic acetates derived from limonene oxide . For this compound itself, dehydration of cyclohexanol derivatives using acid catalysts (e.g., H₂SO₄) or enzymatic resolution of racemic mixtures may be employed. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to avoid thermal decomposition .

Q. How can researchers ensure purity and stability of this compound during storage?

Answer: The compound should be stored in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation. Purity is verified via GC-MS (retention time ~12.5 min) or ¹H NMR (characteristic peaks at δ 5.6–5.8 ppm for cyclohexene protons and δ 3.6–3.8 ppm for -CH₂OH) . Contaminants like peroxides can form under aerobic conditions; thus, periodic analysis using iodide-starch test strips is recommended.

Advanced Research Questions

Q. What reaction mechanisms dominate the oxidation of this compound, and how do experimental conditions affect product distribution?

Answer: Oxidation with KMnO₄ under acidic conditions yields cyclohexene-1-carboxylic acid, while CrO₃ in acetone (Jones oxidation) produces ketones via radical intermediates . The reaction pathway depends on steric hindrance and solvent polarity. For example, aqueous acidic conditions favor carbocation formation, leading to rearranged products. Kinetic studies using UV-Vis spectroscopy or HPLC are critical for monitoring intermediates .

Q. How can contradictions in spectral data (e.g., MS, NMR) for this compound derivatives be resolved?

Answer: Discrepancies in mass spectra (e.g., m/z 152 for 4-(1-methylethenyl) derivatives ) may arise from isomerization or fragmentation patterns. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) help differentiate regioisomers. For example, the 4-(1-methylethenyl) derivative shows distinct NOE correlations between the vinyl proton (δ 5.2 ppm) and methyl groups . Computational tools like DFT calculations can model fragmentation pathways to validate experimental data .

Q. What strategies are effective for enantiomeric resolution of this compound derivatives?

Answer: Chiral resolution of derivatives like perillyl alcohol is achieved via enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) or chiral chromatography (Chiralpak® AD-H column, heptane/ethanol mobile phase) . Enantiomeric excess (ee) is quantified using polarimetry or chiral GC . For instance, (+)-perillyl alcohol ([α]D²⁵ = +32°) is separated from its (-)-enantiomer with >98% ee using immobilized Candida antarctica lipase .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in biological studies?

Answer: this compound derivatives (e.g., perillyl alcohol) exhibit pH-dependent stability. At pH < 3 , rapid protonation of the hydroxyl group leads to dehydration, forming cyclohexene byproducts. In contrast, pH 7–8 enhances stability for in vitro anticancer assays . Thermal gravimetric analysis (TGA) shows decomposition above 150°C , necessitating low-temperature storage for long-term biological studies .

Q. What computational methods validate the stereoelectronic effects of this compound in reaction mechanisms?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states for oxidation and cycloaddition reactions. For example, the activation energy for epoxidation with mCPBA is calculated to be 28.5 kcal/mol , aligning with experimental Arrhenius parameters . Molecular dynamics (MD) simulations further predict solvent effects on reaction kinetics, such as acetone’s role in stabilizing carbocation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。